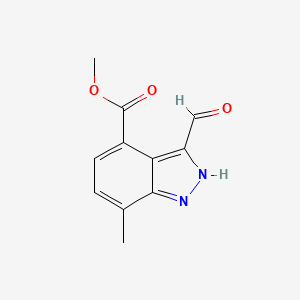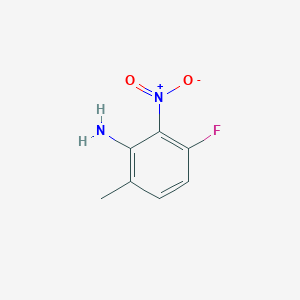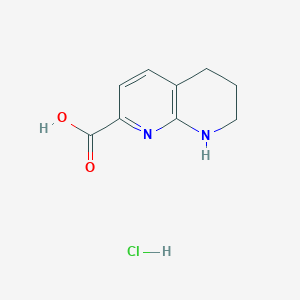
1-(2-(Dimethylamino)ethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
Descripción general
Descripción
This compound is a derivative of pyridine, which is a basic heterocyclic organic compound. Pyridine is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom. The compound is a colorless, highly flammable, weakly alkaline, water-miscible liquid with a distinctive, unpleasant fish-like smell .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry. Unfortunately, without specific data, I can’t provide an analysis of this compound’s molecular structure .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, density, and reactivity. These properties can be determined experimentally .Aplicaciones Científicas De Investigación
Drug and Gene Delivery Systems
The compound has been utilized in the development of nanocarrier systems for drug and gene delivery. These systems can co-load anticancer drugs and nucleic acids, like DNA, to create micelleplexes through electrostatic interactions . This dual delivery approach is expected to significantly improve cancer therapy outcomes.
Environmental Remediation
In the field of environmental science, the compound’s derivatives have been applied to create pH and temperature-responsive materials . These materials are particularly effective in adsorbing heavy metals, such as chromium (VI), from wastewater, due to strong electrostatic interactions between the tertiary amines of the compound and Cr (VI) .
Polymer Science
The compound is used in polymer science as a building block for creating cationic polymers. These polymers have a wide range of applications, including acting as flocculants, coagulants, dispersants, and stabilizers in various industrial processes .
Synthetic Chemistry
In synthetic chemistry, the compound serves as an ATRP ligand . This application is crucial for the creation of telechelic polymers, which have end-groups that can react further to form block copolymers or other structures .
Nanotechnology
Within nanotechnology, the compound is involved in the formation of nanogels . These nanogels can remain in solution without precipitation, which is essential for their use in drug delivery and other biomedical applications .
Biomedical Engineering
The compound’s derivatives are used to create amphiphilic block copolymer micelles . These micelles can be loaded with drugs like quercetin, an antioxidant and anticancer agent, and are being explored for their potential in targeted cancer therapy .
Advanced Material Design
Researchers are investigating the compound’s role in the design of advanced materials with multi-stimuli-responsive properties. These materials can change their physical solubility and chemical interactions based on external stimuli like temperature and pH, which is valuable for smart drug delivery systems .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-[2-(dimethylamino)ethyl]-4,6-dimethyl-2-oxopyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-9-7-10(2)15(6-5-14(3)4)12(16)11(9)8-13/h7H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCQMFGPGGFEDCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CCN(C)C)C#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-methylthieno[2,3-d]pyrimidin-4(3H)-one hydrochloride](/img/structure/B1446480.png)









